

# Application Note: Quantification of Gabapentin in Human Plasma via HPLC-UV

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## Compound of Interest

Compound Name: Gabapentin hydrochloride

Cat. No.: B000597

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## Introduction

Gabapentin (GBP) is an anticonvulsant and analgesic drug widely used for treating epilepsy and neuropathic pain.[1][2] Therapeutic drug monitoring of gabapentin is essential for optimizing dosage and ensuring patient safety. However, the gabapentin molecule lacks a significant chromophore, making its direct quantification by High-Performance Liquid Chromatography (HPLC) with UV detection challenging.[1][3] Its native UV absorption is weak and occurs at low wavelengths (around 210 nm), which is susceptible to interference from endogenous plasma components.[4][5]

To overcome this limitation, a robust and sensitive method involving pre-column derivatization is employed. This application note details a validated HPLC-UV method for the quantification of gabapentin in human plasma following derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB). [6][7] This process introduces a chromophore into the gabapentin molecule, allowing for sensitive and selective detection at 360 nm.[7][8]

## Principle

The method is based on the following steps:

- **Protein Precipitation:** Proteins in the plasma sample are precipitated using acetonitrile to release the drug.[6]

- **Pre-column Derivatization:** The primary amine group of gabapentin reacts with 1-fluoro-2,4-dinitrobenzene (FDNB) in an alkaline environment to form a stable, UV-active derivative.[\[6\]](#)[\[7\]](#) Amlodipine is used as an internal standard (IS) to ensure accuracy.[\[6\]](#)[\[8\]](#)
- **Chromatographic Separation:** The derivatized gabapentin and internal standard are separated on a C18 reversed-phase column.[\[6\]](#)[\[7\]](#)
- **UV Detection:** The concentration of the derivatized gabapentin is determined by measuring its absorbance at 360 nm.[\[7\]](#)[\[8\]](#)

## Experimental Protocols

### Materials and Reagents

- **Gabapentin Hydrochloride** (Reference Standard)
- Amlodipine Besilate (Internal Standard)
- Acetonitrile (HPLC Grade)[\[6\]](#)
- Methanol (HPLC Grade)[\[6\]](#)
- 1-fluoro-2,4-dinitrobenzene (FDNB)[\[6\]](#)
- Sodium Phosphate Monobasic[\[7\]](#)[\[8\]](#)
- Borate Buffer (0.25 M, pH 8.2)[\[6\]](#)
- Hydrochloric Acid (1 M)[\[6\]](#)
- Deionized Water (18.2 MΩ·cm)[\[1\]](#)
- Drug-free human plasma

### Instrumentation

- HPLC system with a quaternary pump, degasser, autosampler, column oven, and UV-VIS detector.[\[6\]](#)

- Analytical Column: LiChrospher® C18 RP (125 × 4 mm, 5 µm) or equivalent.[6]
- Data acquisition and processing software (e.g., Thermo Scientific™ Chromeleon™).[1]

## Preparation of Solutions

- Gabapentin Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of gabapentin reference standard in methanol.[6]
- Internal Standard Stock Solution (Amlodipine): Prepare a stock solution of amlodipine in methanol.
- Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by serially diluting the gabapentin stock solution with methanol to achieve concentrations spanning the desired calibration range (e.g., 1 to 70 µg/mL).[6] Spiking these working solutions into drug-free human plasma creates the calibration standards (e.g., 0.2-14 µg/mL) and QC samples (low, mid, high concentrations).[6]

## Plasma Sample Preparation Protocol

- Pipette 100 µL of human plasma (standard, QC, or unknown sample) into a microcentrifuge tube.[6]
- Add 25 µL of the internal standard solution.[6]
- Add 200 µL of acetonitrile to precipitate plasma proteins.[6]
- Vortex the mixture for 5 minutes, then centrifuge at 15,000 ×g for 15 minutes.[6]
- Carefully transfer 200 µL of the clear supernatant to a clean tube.[6]
- Add 200 µL of 0.25 M borate buffer (pH 8.2), 30 µL of 0.06 M FDNB, and 1 mL of acetonitrile.[6]
- Vortex the mixture and incubate in a dryer block at 65°C for 10 minutes in the dark to complete the derivatization reaction.[6]

- After incubation, cool the samples to room temperature for 5 minutes and add 25  $\mu$ L of 1 M HCl to stop the reaction.[6]
- Evaporate the samples to dryness under a gentle stream of nitrogen.[6]
- Reconstitute the residue in 200  $\mu$ L of the mobile phase.[6]
- Inject 50  $\mu$ L of the reconstituted sample into the HPLC system.[6]

## Chromatographic Conditions

The separation is achieved using the following parameters:

Parameter	Condition
Analytical Column	LiChrospher® C18 RP (125 × 4 mm, 5 $\mu$ m)[6]
Mobile Phase	50 mM Sodium Phosphate Buffer (pH 3.9) : Methanol (27:73, v/v)[6]
Flow Rate	1.2 mL/min[6]
Column Temperature	Ambient (Room Temperature)[6]
Injection Volume	50 $\mu$ L[6]
UV Detection	360 nm[6]
Internal Standard	Amlodipine[6]

## Method Validation and Data

The method was validated for linearity, selectivity, precision, accuracy, and sensitivity.

### Table 1: Linearity and Sensitivity

Parameter	Result
Linearity Range	0.2 - 14 µg/mL in plasma[6]
Correlation Coefficient (r <sup>2</sup> )	> 0.999[7]
Limit of Quantification (LOQ)	0.2 µg/mL[6]

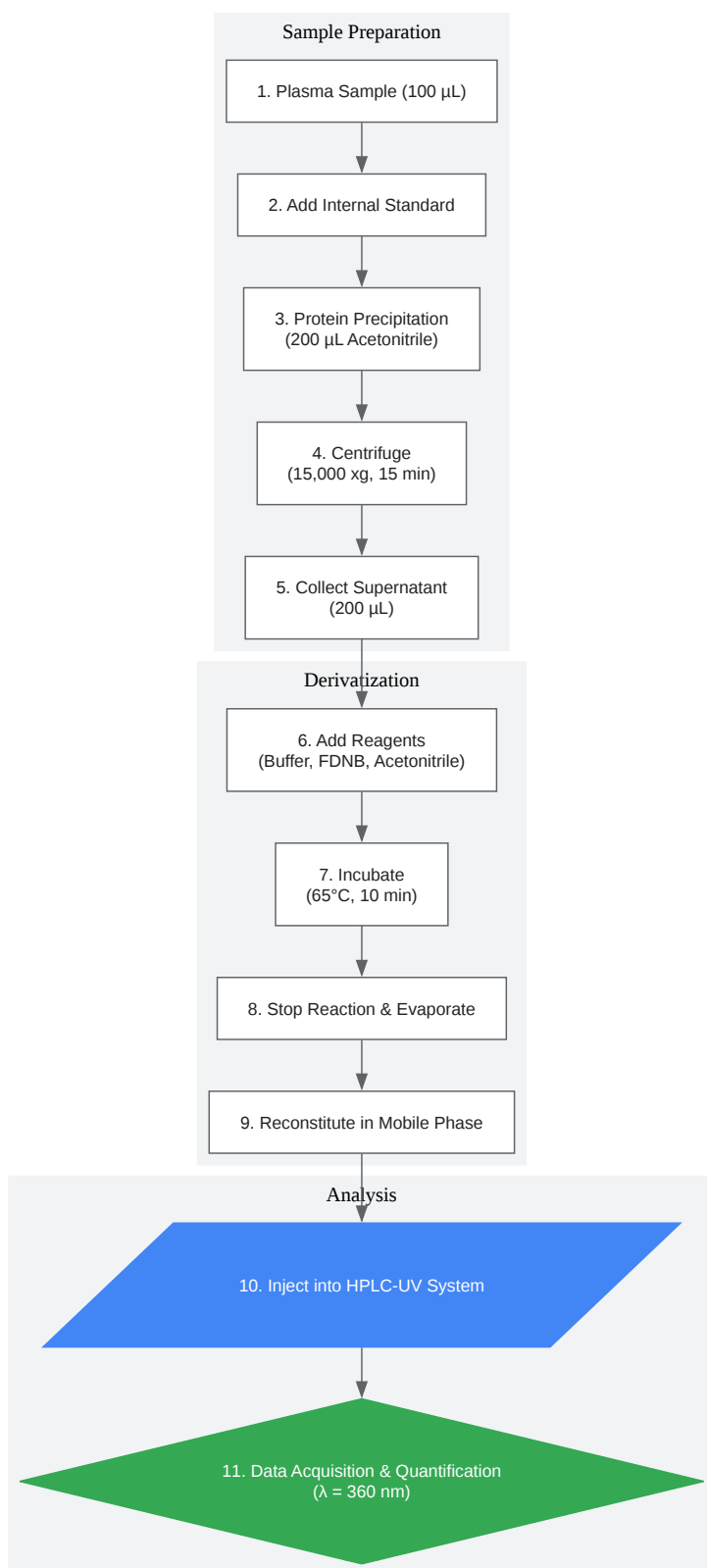
**Table 2: Precision and Accuracy**

QC Level	Within-Day Precision (%RSD)	Between-Day Precision (%RSD)	Accuracy (% Relative Error)
Low	< 15%[6]	< 15%[6]	Within ±15%[6]
Medium	< 15%[6]	< 15%[6]	Within ±15%[6]
High	< 15%[6]	< 15%[6]	Within ±15%[6]

Note: Precision and accuracy were found to be within 15% for all QC levels, which meets standard bioanalytical method validation criteria.[6]

## Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.



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Caption: Experimental workflow for gabapentin quantification in plasma.

## Conclusion

This application note provides a simple, rapid, and validated HPLC-UV method for the quantification of gabapentin in human plasma.[6] The use of pre-column derivatization with FDNB overcomes the challenge of gabapentin's poor UV absorbance, yielding a sensitive and selective assay suitable for pharmacokinetic studies and therapeutic drug monitoring.[6][7] The method requires a small plasma volume (100 µL) and demonstrates excellent linearity, precision, and accuracy, making it a reliable tool for clinical and research laboratories.[6]

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